

TAMRA-PEG4-Alkyne: A Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: TAMRA-PEG4-Alkyne

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **TAMRA-PEG4-Alkyne**, a versatile fluorescent probe, and its applications in modern biological research. We will delve into its core functionalities, present quantitative data, provide detailed experimental protocols, and visualize key processes to empower researchers in leveraging this powerful tool for their studies in cellular analysis, proteomics, and drug discovery.

Core Concepts: Understanding TAMRA-PEG4-Alkyne

TAMRA-PEG4-Alkyne is a fluorescent labeling reagent that consists of three key components:

- **TAMRA (Tetramethylrhodamine):** A bright, orange-red fluorescent dye known for its high photostability and pH insensitivity.^[1]
- **PEG4 (Polyethylene Glycol, 4 units):** A flexible, hydrophilic spacer that enhances the water solubility of the molecule and minimizes steric hindrance between the dye and the target biomolecule.
- **Alkyne:** A terminal functional group that enables covalent attachment to azide-modified molecules via a highly specific and efficient bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".^[2]

The primary application of **TAMRA-PEG4-Alkyne** is the fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide group. [3] This allows for the precise visualization and tracking of these molecules in complex biological systems, both in vitro and in living cells.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for **TAMRA-PEG4-Alkyne** and its parent fluorophore, TAMRA.

Table 1: Physicochemical Properties of **TAMRA-PEG4-Alkyne**

Property	Value
Molecular Formula	C ₃₆ H ₄₁ N ₃ O ₈
Molecular Weight	643.7 g/mol
Appearance	Dark red to brown solid
Solubility	DMSO, DMF, Water

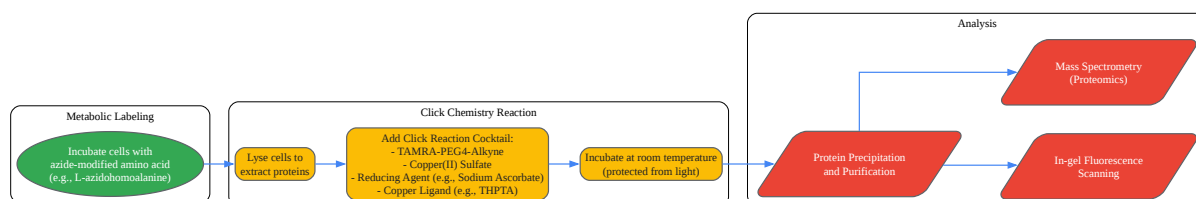
Table 2: Spectroscopic Properties of **TAMRA-PEG4-Alkyne**

Property	Value
Excitation Maximum (λ_{ex})	~546 - 553 nm
Emission Maximum (λ_{em})	~565 - 579 nm
Molar Extinction Coefficient (ϵ)	~92,000 - 95,000 M ⁻¹ cm ⁻¹ [4]
Quantum Yield (Φ)	~0.1[4]
Photobleaching Quantum Yield (Φ_b)	3.3 x 10 ⁻⁷

Experimental Protocols

General Workflow for Labeling Azide-Modified Proteins in Cell Lysates

This protocol outlines the general steps for labeling proteins that have been metabolically tagged with an azide-containing amino acid analog.



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General workflow for labeling and analyzing azide-modified proteins.

Detailed Protocol for Labeling Azide-Modified Proteins with TAMRA-PEG4-Alkyne

This protocol is adapted from established copper-catalyzed azide-alkyne cycloaddition (CuAAC) procedures.

Materials:

- Cell lysate containing azide-modified proteins (1-5 mg/mL)
- **TAMRA-PEG4-Alkyne**

- Dimethylsulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Copper(II) Sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolymethyl)amine (THPTA)
- Sodium Ascorbate
- 1.5 mL microfuge tubes

Stock Solutions:

- **TAMRA-PEG4-Alkyne** (10 mM): Dissolve the appropriate amount of **TAMRA-PEG4-Alkyne** in anhydrous DMSO.
- Copper(II) Sulfate (20 mM): Dissolve CuSO_4 in ultrapure water.
- THPTA (100 mM): Dissolve THPTA in ultrapure water.
- Sodium Ascorbate (300 mM): Prepare fresh by dissolving sodium ascorbate in ultrapure water immediately before use.

Procedure:

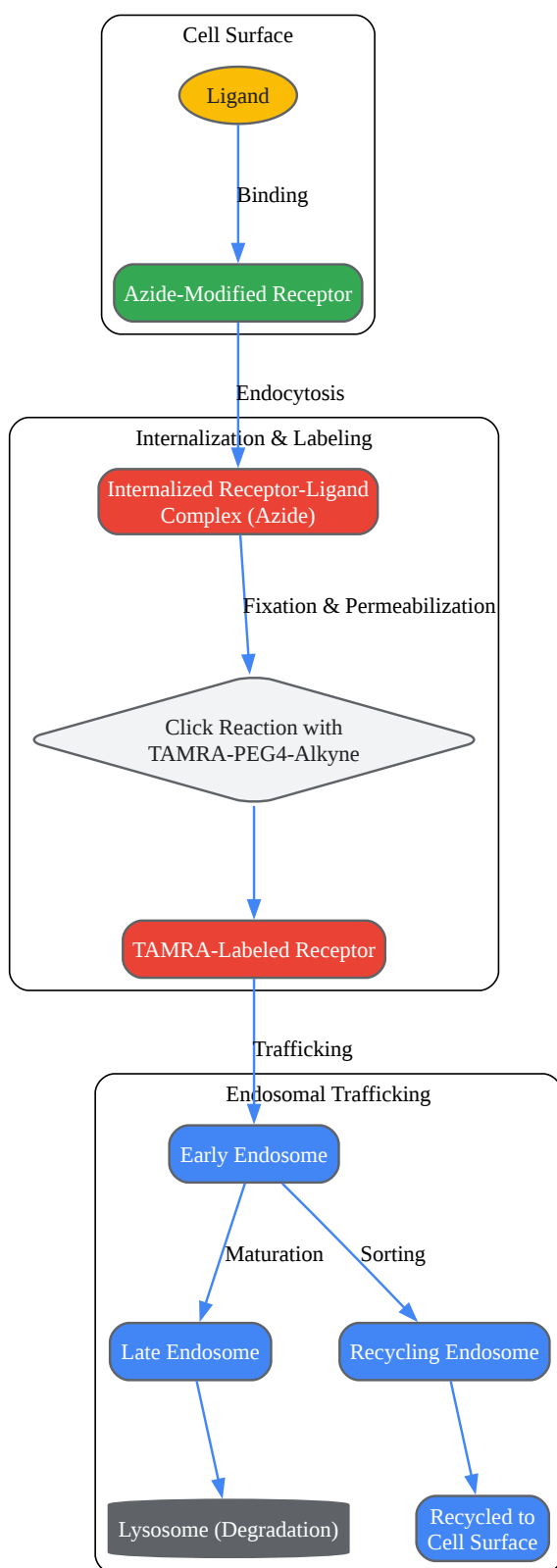
- In a 1.5 mL microfuge tube, combine the following:
 - 50 μL of protein lysate
 - 90 μL of PBS buffer
 - 20 μL of 10 mM **TAMRA-PEG4-Alkyne** stock solution
- Vortex the mixture briefly.
- Add 10 μL of 100 mM THPTA solution and vortex briefly.
- Add 10 μL of 20 mM CuSO_4 solution and vortex briefly.

- To initiate the reaction, add 10 μ L of freshly prepared 300 mM sodium ascorbate solution.
- Vortex the reaction mixture thoroughly.
- Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- The TAMRA-labeled proteins are now ready for downstream applications such as purification, SDS-PAGE analysis, or mass spectrometry.

Note on Troubleshooting: Non-specific binding of alkyne dyes can sometimes be observed. This can be minimized by optimizing reagent concentrations and ensuring the use of a copper-chelating ligand like THPTA, which also protects cells from copper-induced toxicity in live-cell labeling experiments.

Visualization of a Biological Application: Tracking Protein Trafficking

TAMRA-PEG4-Alkyne is a powerful tool for studying protein dynamics, such as trafficking and localization within cellular compartments. The following diagram illustrates a conceptual signaling pathway where a receptor protein is tracked upon ligand binding, internalization, and subsequent trafficking through the endosomal pathway.



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Tracking a receptor's journey post-ligand binding via click chemistry.

In this conceptual experiment, a cell-surface receptor is metabolically labeled with an azide-containing sugar. Upon ligand binding and internalization, the cells are fixed, permeabilized, and the azide-modified receptor is reacted with **TAMRA-PEG4-Alkyne**. The resulting fluorescently labeled receptor can then be visualized by microscopy as it traffics through early endosomes, with potential fates of degradation in the lysosome or recycling back to the cell surface via recycling endosomes. This approach allows for the spatiotemporal analysis of protein movement within signaling cascades.

Conclusion

TAMRA-PEG4-Alkyne is a robust and versatile tool for researchers in various fields of life science and drug development. Its bright and stable fluorescence, coupled with the specificity and efficiency of click chemistry, enables the precise labeling and visualization of biomolecules in complex biological systems. The methodologies and data presented in this guide provide a solid foundation for the successful application of **TAMRA-PEG4-Alkyne** in a wide range of research endeavors, from fundamental cell biology to the development of novel therapeutics.

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